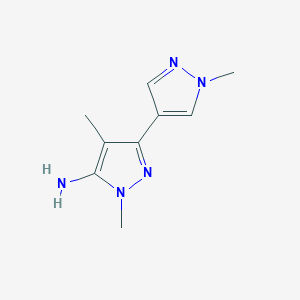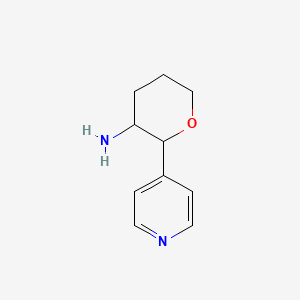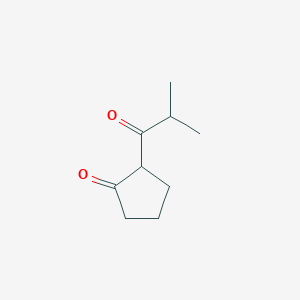
2-(2-Methylpropanoyl)cyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpropanoyl)cyclopentan-1-one is an organic compound with the molecular formula C₉H₁₄O₂ It is a cyclopentanone derivative, characterized by the presence of a 2-methylpropanoyl group attached to the cyclopentanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropanoyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the use of a Friedel-Crafts acylation reaction, where cyclopentanone is reacted with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the cyclopentanone to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.
化学反応の分析
Types of Reactions
2-(2-Methylpropanoyl)cyclopentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
科学的研究の応用
2-(2-Methylpropanoyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of 2-(2-Methylpropanoyl)cyclopentan-1-one involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the compound’s carbonyl group is highly reactive, making it a key site for nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.
類似化合物との比較
Similar Compounds
Cyclopentanone: A simpler ketone with a similar ring structure but lacking the 2-methylpropanoyl group.
2-Cyclopentenone: Contains a double bond within the ring, making it more reactive in certain types of reactions.
2-Methylcyclopentanone: Similar structure but with a methyl group instead of a 2-methylpropanoyl group.
Uniqueness
2-(2-Methylpropanoyl)cyclopentan-1-one is unique due to the presence of the 2-methylpropanoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
特性
CAS番号 |
59210-11-6 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
2-(2-methylpropanoyl)cyclopentan-1-one |
InChI |
InChI=1S/C9H14O2/c1-6(2)9(11)7-4-3-5-8(7)10/h6-7H,3-5H2,1-2H3 |
InChIキー |
OGLDCPSLJOKVMQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C1CCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


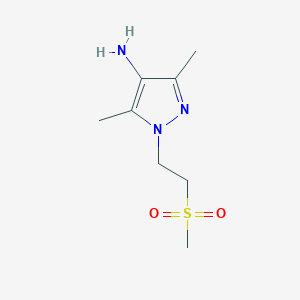

![2-[(Pyrrolidin-3-yloxy)methyl]pyridine](/img/structure/B13071665.png)
![2-[(4-Ethylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13071670.png)
![tert-butyl4-{4-[(Z)-N'-[(Z)-4-tert-butylbenzoyloxy]carbamimidoyl]phenyl}piperazine-1-carboxylate](/img/structure/B13071678.png)
![1-[2-(Thiomorpholin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13071686.png)

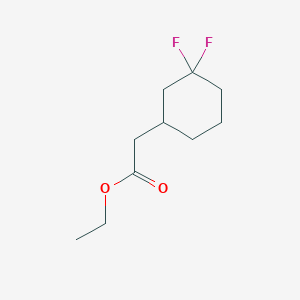
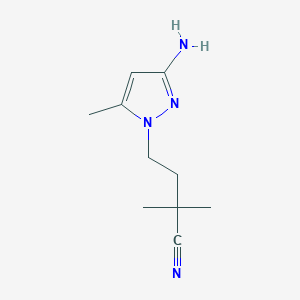
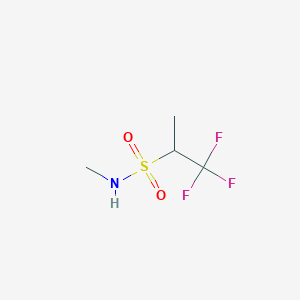
![2-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}acetic acid](/img/structure/B13071718.png)
